molecular formula C14H25N5O B2834764 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide CAS No. 1203259-46-4

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide

Cat. No. B2834764
CAS RN: 1203259-46-4
M. Wt: 279.388
InChI Key: MXIIDYCPQRFNLM-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide, also known as EMA401, is a novel drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and there is a significant need for effective treatments. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Antibacterial Activity

The synthesis of the 4-amino-N-[2-(diethylamino)ethyl]benzamide complex (also referred to as procainamide ), involving an ion-associate reaction, has been investigated. Researchers reacted sodium tetraphenyl borate with the compound in deionized water at room temperature. The resulting complex was characterized using physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry. Notably, this complex exhibited antibacterial activity .

Polymer Chemistry

The compound’s monomer, 2-hydroxy ethyl methacrylate (HEMA) , has been copolymerized with diethyl amino ethyl methacrylate (DEAEM) . The resulting random copolymers were synthesized at high conversions using photoinitiation. These copolymers have been characterized by FTIR and HNMR spectroscopies. Understanding the reactivity ratios and thermal stability of such copolymers is essential for applications in polymer science .

Bioactive Dye Derivatives

Researchers have explored novel bioactive thiazolyl-curcumin azo dyes by coupling curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives. Among these derivatives are compounds like 2-aminobenzothiazole , 2-amino-5-phenylthiazole , 2-amino-5-methylthiazole , and 2-amino-5-nitrothiazole . These azo dyes hold promise for various applications, including biological and chemical studies .

Computational Chemistry

Density functional theory (DFT) calculations have been employed to explore the ground state electronic characteristics of the S1 and S2 complex configurations of this compound. Researchers used B3LYP level 6-311 G (d,p) basis sets to determine the electrical and geometric properties. Theoretical 1H-NMR correlations and vibrational frequencies were also analyzed. Additionally, the UV absorption peak of the UV cutoff edge was detected for both configurations .

properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-5-15-12-9-13(19-11(4)18-12)16-6-7-17-14(20)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,17,20)(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIIDYCPQRFNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide

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